molecular formula C20H19Cl2NO3 B6664565 2-[3-[2-(3,4-Dichlorophenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid

2-[3-[2-(3,4-Dichlorophenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid

Cat. No.: B6664565
M. Wt: 392.3 g/mol
InChI Key: BABYQEOGWWPXKF-UHFFFAOYSA-N
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Description

2-[3-[2-(3,4-Dichlorophenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid is a synthetic organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a pyrrolidine ring attached to a dichlorophenyl group, which is further connected to a benzoic acid moiety through an oxopropyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[2-(3,4-Dichlorophenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of 3,4-dichlorophenylacetonitrile with a suitable amine under basic conditions.

    Attachment of the Oxopropyl Linker: The pyrrolidine derivative is then reacted with an appropriate oxopropylating agent, such as 3-chloropropionyl chloride, in the presence of a base like triethylamine.

    Coupling with Benzoic Acid: The final step involves the coupling of the intermediate with benzoic acid or its derivatives using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-[2-(3,4-Dichlorophenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-[3-[2-(3,4-Dichlorophenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and inflammation.

    Biological Studies: The compound is used in biological assays to investigate its effects on cellular pathways and receptor binding.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-[2-(3,4-Dichlorophenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[3-[2-(3,4-Dichlorophenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid: is similar to other benzoic acid derivatives with pyrrolidine and dichlorophenyl groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the dichlorophenyl group and the oxopropyl linker contributes to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[3-[2-(3,4-dichlorophenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2NO3/c21-16-9-7-14(12-17(16)22)18-6-3-11-23(18)19(24)10-8-13-4-1-2-5-15(13)20(25)26/h1-2,4-5,7,9,12,18H,3,6,8,10-11H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABYQEOGWWPXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCC2=CC=CC=C2C(=O)O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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